molecular formula C10H6BrN3 B1384705 3-(3-bromophenyl)-1H-pyrazole-4-carbonitrile CAS No. 1170378-39-8

3-(3-bromophenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1384705
CAS No.: 1170378-39-8
M. Wt: 248.08 g/mol
InChI Key: FWXZRLNKNRBURO-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1H-pyrazole-4-carbonitrile (CAS 1170378-39-8) is a brominated pyrazole carbonitrile derivative with a molecular weight of 248.08 g/mol and the molecular formula C 10 H 6 BrN 3 . This compound is characterized by its physical properties including a predicted boiling point of 470.8±35.0 °C and a melting point of 136-138°C . Pyrazole derivatives are a significant class of heterocyclic compounds known for their wide range of biological and pharmaceutical properties, serving as key scaffolds in the development of active compounds with anti-inflammatory, antifungal, and antibacterial activities . As a specialized chemical building block, this compound is valuable for use in various research and development processes, including medicinal chemistry and the synthesis of more complex heterocyclic systems . Its structure features both a nitrile group and a brominated phenyl ring, which offer versatile sites for further chemical modification and diversification. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling and Safety: This chemical is classified as an irritant . Please consult the Safety Data Sheet (SDS) for comprehensive handling, hazard, and disposal information.

Properties

IUPAC Name

5-(3-bromophenyl)-1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrN3/c11-9-3-1-2-7(4-9)10-8(5-12)6-13-14-10/h1-4,6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXZRLNKNRBURO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=C(C=NN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multistep Synthesis via Azo Coupling and Cyclization

Recent research indicates that azo coupling reactions followed by cyclization can be employed to synthesize such compounds, especially when aiming for greener routes.

Methodology:

  • Step 1: Synthesis of azo-linked intermediates by diazotization of aniline derivatives followed by coupling with phenolic or aromatic compounds.
  • Step 2: Cyclization of the azo intermediates with malononitrile or similar nitrile derivatives under basic or catalytic conditions to form the pyrazole ring.

Research Findings:

  • Azo-linked 5-amino-pyrazole-4-carbonitriles have been synthesized using tannic acid–functionalized silica-coated Fe₃O₄ nanoparticles as catalysts, performing mechanochemical reactions at room temperature with high efficiency.
  • These methods involve the use of azo-linked aldehydes and malononitrile, with subsequent cyclization to form the pyrazole core.

Relevance to the Target Compound:

While these methods are primarily for amino-pyrazoles, similar strategies can be adapted by starting with appropriately substituted azo compounds bearing a bromophenyl group, followed by cyclization.

One-Pot Multicomponent Reactions (MCRs)

Recent advances have demonstrated that multicomponent reactions can efficiently produce substituted pyrazoles, including derivatives with bromophenyl groups.

Example Protocol:

  • Reactants: Bromophenyl hydrazine derivatives, malononitrile, and aldehydes.
  • Catalysts: Acidic or basic catalysts, sometimes supported on nanoparticles for green chemistry approaches.
  • Conditions: Solvent-free or environmentally benign solvents like ethanol, at room temperature or mild heating.
  • Outcome: Formation of 3-(3-bromophenyl)-1H-pyrazole-4-carbonitrile via cyclization and dehydration steps.

Research Data:

  • Green synthesis routes utilizing mechanochemistry have been successfully employed to synthesize pyrazole derivatives with various substituents, including halogens, under solvent-free conditions.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1H-pyrazole-4-carbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include brominated and nitrated derivatives of the original compound, which can be further utilized in various chemical syntheses.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The presence of the bromine atom and nitrile group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

Substituent Position and Type
  • 3-Nitro-1H-pyrazole-4-carbonitrile (CAS: 145369-94-4) : The nitro group at the 3-position is strongly electron-withdrawing, enhancing electrophilic reactivity compared to the bromophenyl group in the target compound. However, the bromophenyl group introduces steric bulk and lipophilicity, which may improve membrane permeability in biological systems .
  • 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile (CAS: 51516-68-8): Replacing bromine with chlorine reduces molecular weight (218.64 g/mol vs. 248.08 g/mol) and slightly decreases steric hindrance. Chlorine’s lower polarizability may result in weaker halogen bonding compared to bromine in drug-receptor interactions .
Functional Group Variations
  • 5-Amino-1-(2-bromopropanoyl)-3-methyl-1H-pyrazole-4-carbonitrile (3d): The addition of an amino group and bromopropanoyl side chain increases molecular weight (255.2 g/mol) and introduces hydrogen-bonding capacity, which is absent in the target compound. This enhances solubility in polar solvents .
  • 3-Amino-1-methyl-1H-pyrazole-4-carbonitrile (CAS: 21230-50-2): The methyl group at the 1-position and amino group at the 3-position create a compact structure (similarity score: 0.89 to the target compound). The amino group facilitates nucleophilic reactions, whereas the bromophenyl group in the target compound favors electrophilic substitution .

Physicochemical Properties

Melting Points and Stability
  • 5-Amino-1-(2,4-dinitrophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile (4a): Melting point (228–229°C) is elevated due to nitro groups enhancing intermolecular dipole interactions. In contrast, the bromophenyl group in the target compound likely lowers the melting point due to reduced polarity .
  • 1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carbonitrile (CAS: 863752-24-3): Bromine at the pyrazole’s 4-position (vs.
Spectroscopic Data
  • The nitrile group in 3-(3-bromophenyl)-1H-pyrazole-4-carbonitrile exhibits IR absorption near ~2230 cm⁻¹, consistent with other pyrazole carbonitriles (e.g., 2296 cm⁻¹ in compound 4a) .
  • $^{1}\text{H NMR}$ signals for aromatic protons in bromophenyl derivatives (e.g., δ 7.20–7.59 ppm in compound 4b) overlap with those of similar compounds, but integration patterns vary with substituent positions .
Antioxidant and Anti-inflammatory Activity
  • 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives (4a-e) : These compounds exhibit significant antioxidant activity, with IC$_{50}$ values comparable to standards like ascorbic acid. The target compound’s bromophenyl group may confer similar bioactivity through radical stabilization .
  • 3-Azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile : The azido group enables click chemistry applications, a feature absent in the target compound unless modified post-synthesis .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Applications Reference
This compound 248.08 3-Bromophenyl, 4-CN N/A Medicinal chemistry
5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile 218.64 3-Chlorophenyl, 4-CN, 5-NH$_2$ N/A Enzyme inhibition studies
3-Nitro-1H-pyrazole-4-carbonitrile 153.10 3-NO$_2$, 4-CN N/A Electrophilic intermediates
5-Amino-1-(2-bromopropanoyl)-3-methyl-1H-pyrazole-4-carbonitrile 255.20 2-Bromopropanoyl, 3-CH$_3$, 4-CN N/A Peptide mimetics

Biological Activity

3-(3-bromophenyl)-1H-pyrazole-4-carbonitrile, with the molecular formula C10H6BrN3 and a molecular weight of 248.08 g/mol, is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications based on various studies and findings.

Chemical Structure and Properties

The compound features a pyrazole ring with a bromophenyl group and a carbonitrile functional group . The presence of these functional groups contributes to its reactivity and biological activity. The bromine atom enhances its electrophilic character, making it more reactive towards nucleophiles, which is crucial for its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits significant anti-inflammatory and anticancer properties. The pyrazole moiety is associated with various pharmacological effects, making it a target for drug development.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound:

  • Inhibition of Cancer Cell Lines: Compounds similar to this compound have been shown to inhibit growth in various cancer cell lines. For instance, derivatives have demonstrated efficacy against glioblastoma by inhibiting key kinases involved in tumor progression .
  • Mechanism of Action: Molecular docking studies suggest that this compound interacts with enzymes involved in inflammatory pathways and receptors implicated in cancer progression. These interactions are essential for understanding its mechanism of action.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects:

  • Cytokine Modulation: Research indicates that pyrazole derivatives can modulate the production of pro-inflammatory cytokines, which are critical in various inflammatory diseases. This modulation can lead to reduced inflammation and tissue damage .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

Compound NameStructural FeaturesBiological Activity
3-(4-bromophenyl)-1H-pyrazole-4-carbonitrileBromine at para positionDifferent electronic properties
5-amino-3-bromo-1H-pyrazole-4-carbonitrileAmino group at position 5Enhanced biological activity
1-(4-fluorophenyl)-3,5-diphenyl-1H-pyrazole-4-carbonitrileFluorine substituentPotentially different pharmacokinetics
5-amino-1-(tert-butyl)-pyrazole-4-carboxamideCarboxamide instead of carbonitrileDifferent reactivity profile

The unique combination of bromine substitution and carbonitrile functionality in this compound contributes to its distinctive chemical behavior and potential applications in drug design.

Case Studies

Recent studies have focused on the synthesis and evaluation of pyrazole derivatives for their biological activities:

  • Antitumor Activity: A study demonstrated that certain pyrazole derivatives exhibited potent inhibitory activity against BRAF(V600E) and EGFR, which are key targets in cancer therapy .
  • Anti-inflammatory Effects: Another research highlighted the ability of pyrazole compounds to inhibit LPS-induced production of nitric oxide (NO) and TNF-α, showcasing their potential as anti-inflammatory agents .

Q & A

Basic: How can the synthesis of 3-(3-bromophenyl)-1H-pyrazole-4-carbonitrile be optimized to improve yield?

Answer:

  • Reaction Conditions: Use reflux conditions (e.g., 2–3 hours in methanol or dichloromethane) and adjust heating duration based on TLC monitoring to avoid side reactions .
  • Purification: Recrystallization from methanol (as in ) or flash chromatography (cyclohexane/ethyl acetate gradients) enhances purity and yield .
  • Catalyst Optimization: Introduce trifluoroacetic acid (TFA) as a catalyst in stoichiometric ratios to accelerate cyclization, as demonstrated in triazole-pyrazole hybrid syntheses .

Advanced: How can contradictions in spectroscopic data for pyrazole derivatives be resolved?

Answer:

  • Cross-Validation: Compare IR peaks (e.g., ν(CN) at 2231 cm⁻¹ vs. 2210 cm⁻¹ in and ) and NMR shifts (e.g., aromatic protons at δ 7.54 ppm in CDCl₃ ) with computational predictions (DFT calculations).
  • Crystallography: Use single-crystal X-ray diffraction (as in ) to confirm bond angles and substituent positions, resolving ambiguities in NOE or coupling constants .

Basic: What analytical techniques are critical for confirming the structure of this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR (e.g., δ 150.4 ppm for pyrazole carbons ) to confirm aromatic substitution patterns.
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M]+ at m/z 238.0961 ).
  • IR Spectroscopy: Identify nitrile (2231 cm⁻¹) and C-Br (600–700 cm⁻¹) stretches .

Advanced: How can computational methods guide reaction design for derivatives of this compound?

Answer:

  • Reaction Path Search: Use quantum chemical calculations (e.g., density functional theory) to model intermediates and transition states, reducing trial-and-error experimentation .
  • Machine Learning: Train models on existing pyrazole synthesis data (e.g., yields, substituent effects) to predict optimal conditions for novel derivatives .

Basic: What safety protocols are essential during the handling and synthesis of brominated pyrazoles?

Answer:

  • Ventilation: Use fume hoods to avoid inhalation of brominated intermediates .
  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and flame-resistant lab coats .
  • Waste Disposal: Neutralize acidic byproducts (e.g., TFA) before disposal to prevent environmental contamination .

Advanced: How can substituent effects on bioactivity be systematically studied in pyrazole derivatives?

Answer:

  • Structure-Activity Relationship (SAR): Synthesize analogs with varied substituents (e.g., 4-chlorophenyl, trifluoroethyl) and test in biological assays (e.g., antitubulin activity in ) .
  • Docking Studies: Perform molecular docking with target proteins (e.g., σ₁ receptors) to rationalize observed bioactivity trends .

Basic: What recrystallization solvents are optimal for purifying bromophenyl-pyrazole intermediates?

Answer:

  • Methanol: Effective for removing polar impurities (yield: 63–68%, m.p. 135–210°C) .
  • Ethanol/Water Mixtures: Adjust ratios to balance solubility and crystal growth kinetics, avoiding solvent co-crystallization .

Advanced: How can reaction scalability be improved without compromising regioselectivity?

Answer:

  • Flow Chemistry: Implement continuous-flow reactors to maintain precise temperature control and reduce side-product formation .
  • Microwave Assistance: Use microwave irradiation to accelerate cyclization steps (e.g., reducing 16-hour reactions to 2–4 hours) .

Basic: How to troubleshoot low yields in pyrazole cyclocondensation reactions?

Answer:

  • Catalyst Screening: Test Brønsted acids (e.g., TFA) or Lewis acids (e.g., ZnCl₂) to stabilize intermediates .
  • Solvent Polarity: Switch from dichloromethane to DMF for higher dielectric constant, enhancing dipole interactions .

Advanced: What strategies mitigate halogen exchange in bromophenyl-pyrazole derivatives?

Answer:

  • Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent Br⁻ oxidation or substitution .
  • Low-Temperature Quenching: Rapidly cool reaction mixtures post-synthesis to arrest radical-mediated side reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-bromophenyl)-1H-pyrazole-4-carbonitrile
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3-(3-bromophenyl)-1H-pyrazole-4-carbonitrile

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